molecular formula C12H14O2 B8404291 4-(3-Cyclohexen-1-yl)-1,3-benzenediol

4-(3-Cyclohexen-1-yl)-1,3-benzenediol

Cat. No.: B8404291
M. Wt: 190.24 g/mol
InChI Key: WDPJTEAZTWWUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Cyclohexen-1-yl)-1,3-benzenediol is a chemical compound of significant interest in synthetic and medicinal chemistry research due to its resorcinol (1,3-benzenediol) core substituted with a cyclohexenyl moiety. This structural motif is a key feature in a range of biologically active molecules. The compound serves as a valuable precursor or model structure in the synthesis and study of more complex chemical entities, particularly within the cannabinoid field where the resorcinol ring is a fundamental component . Researchers utilize this compound to explore structure-activity relationships, synthetic pathways, and biochemical interactions. The cyclohexenyl group provides a versatile handle for further chemical modification, making it a versatile building block in organic synthesis. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use of any kind. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-cyclohex-3-en-1-ylbenzene-1,3-diol

InChI

InChI=1S/C12H14O2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-2,6-9,13-14H,3-5H2

InChI Key

WDPJTEAZTWWUPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Scientific Research Applications

Cardiovascular Effects

Abnormal cannabidiol has been studied for its vasodilatory properties. Research indicates that it induces relaxation in rat mesenteric arteries through an endothelium-dependent mechanism. This effect is comparable to that of anandamide, a well-known endocannabinoid. The compound's action is sensitive to CB1 receptor antagonists, suggesting a complex interaction with the endocannabinoid system .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzenediol derivatives, including 4-(3-Cyclohexen-1-yl)-1,3-benzenediol. A library of 42 novel compounds was synthesized and screened against various pathogens. Some derivatives exhibited significant activity against resistant strains of fungi and bacteria, indicating that modifications of the benzenediol structure can enhance antimicrobial efficacy .

Neurological Implications

The compound has shown promise in modulating neuronal activity and may play a role in neuroprotection. Its ability to inhibit human neutrophil migration suggests potential applications in inflammatory conditions and neurodegenerative diseases .

Case Study 1: Vascular Relaxation Mechanism

In a controlled study involving rat models, abnormal cannabidiol was administered to assess its hypotensive effects. The results demonstrated a significant reduction in blood pressure and vascular resistance, primarily mediated through CB1 and CB2 receptors. This study underscores the therapeutic potential of abnormal cannabidiol in treating hypertension .

Case Study 2: Antimicrobial Screening

A systematic evaluation of 42 benzenediol derivatives revealed that several compounds, including those related to abnormal cannabidiol, exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/ml against dermatophytes and other resistant pathogens. The compounds were effective in disrupting fungal cell walls and membranes without causing significant toxicity to human cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Cyclohexenyl/Alkyl Substituents

  • 2-[3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol Structure: Features a cyclohexenyl group at position 2 and a pentyl chain at position 5. Properties: Increased lipophilicity due to the pentyl chain, enhancing membrane permeability. Used in cannabinoid research (DEA-exempt preparation) . Comparison: The pentyl chain differentiates it from 4-(3-cyclohexenyl)-1,3-benzenediol, which lacks this modification.
  • 4-Hexyl-1,3-benzenediol Structure: A hexyl chain replaces the cyclohexenyl group at position 4. Properties: Higher hydrophobicity than cyclohexenyl derivatives; used in industrial applications (e.g., surfactants, stabilizers).

Aromatic/Alkyl-Substituted Benzenediols

  • 4-(1-Phenylethyl)-1,3-benzenediol (Phenylethyl Resorcinol, PR) Structure: A phenylethyl group at position 4. Applications: Widely used in cosmetics for skin whitening (inhibits tyrosinase). Nanostructured formulations improve its bioavailability . Comparison: The phenylethyl group provides stronger π-π interactions than cyclohexenyl, enhancing stability in formulations.
  • HS-1793 [4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol]

    • Structure : A naphthyl group at position 4.
    • Bioactivity : Exhibits potent antitumor effects by downregulating HIF-1 and VEGF in breast cancer models, outperforming resveratrol in efficacy .
    • Comparison : The naphthyl group enhances planar conjugation, improving DNA intercalation and kinase inhibition compared to cyclohexenyl derivatives.

Natural Derivatives and Dimers

  • Phaeosphaeridiols A–C

    • Structure : 1,3-benzenediol core with butenyl and pentene substituents.
    • Bioactivity : Phaeosphaeridiol A (2-(2′-butenyl)-5-(3′′-pentene)-1,3-benzenediol) shows antimicrobial activity against Ralstonia solanacearum .
    • Comparison : The unsaturated side chains in Phaeosphaeridiols confer flexibility and redox activity absent in cyclohexenyl derivatives.
  • Resveratrol [5-[(E)-2-(4-Hydroxyphenyl)-vinyl]-1,3-benzenediol]

    • Structure : A stilbene-like vinylphenyl group.
    • Bioactivity : Antioxidant and anti-inflammatory effects; dimers (e.g., δ-viniferin) show enhanced antifungal activity against Plasmopara viticola .
    • Comparison : The conjugated double bond in resveratrol enables radical scavenging, whereas cyclohexenyl derivatives rely on steric effects for bioactivity.

Data Table: Key Properties of Selected 1,3-Benzenediol Derivatives

Compound Name Substituent (Position) Molecular Weight Key Bioactivity/Use Source
4-(3-Cyclohexen-1-yl)-1,3-benzenediol Cyclohexenyl (4) ~206.3* Hypothesized antimicrobial/antioxidant Structural analogy
Phenylethyl Resorcinol (PR) Phenylethyl (4) 228.2 Skin whitening (tyrosinase inhibition)
HS-1793 6-Hydroxy-2-naphthyl (4) 268.3 Antitumor (HIF-1/VEGF suppression)
4-Hexyl-1,3-benzenediol Hexyl (4) 194.2 Industrial stabilizer
Resveratrol Vinylphenyl (5) 228.2 Antioxidant, antifungal

*Estimated based on structural similarity.

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